2-(3-bromo-2-fluorophenyl)-2-methylpropanoic acid
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Overview
Description
2-(3-bromo-2-fluorophenyl)-2-methylpropanoic acid is an organic compound that features a bromine and fluorine substituent on a phenyl ring, attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-2-fluorophenyl)-2-methylpropanoic acid typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a propanoic acid group. One common method involves the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution on the phenyl ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like iron or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-2-fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to yield alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce ketones or alcohols, respectively.
Scientific Research Applications
2-(3-bromo-2-fluorophenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-bromo-2-fluorophenyl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-2-fluorophenylboronic acid
- 2-fluoro-3-bromophenylboronic acid
- 3-bromo-2-fluorophenylacetic acid
Uniqueness
2-(3-bromo-2-fluorophenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
1314647-71-6 |
---|---|
Molecular Formula |
C10H10BrFO2 |
Molecular Weight |
261.1 |
Purity |
95 |
Origin of Product |
United States |
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